3-Amino-4-methylhexanoic acid

Vue d'ensemble

Description

3-Amino-4-methylhexanoic acid is a compound that is structurally related to various amino acids synthesized and studied for different applications. While the exact compound is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the properties and potential applications of 3-amino-4-methylhexanoic acid.

Synthesis Analysis

The synthesis of amino acids similar to 3-amino-4-methylhexanoic acid often involves stereoselective methods or enzymatic resolution. For instance, the stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine through 2-pyrrolidinone intermediates has been reported . Additionally, the enantiomers of threo-2-amino-3-methylhexanoic acid were prepared by resolving its racemic N-acetate with Aspergillus acylase . These methods highlight the importance of chirality and the use of enzymatic processes in the synthesis of complex amino acids.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-4-methylhexanoic acid has been determined using various techniques such as X-ray diffraction, which revealed that 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid has a Y-shaped structure . The dihedral angles between the segments of this structure and the presence of hydrogen-bonded chains contribute to its two-dimensional architecture. These structural features are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives can be influenced by their molecular structure. For example, the bond dissociation energy calculations for hydrogen and other single acyclic bonds have been performed to assess the degradation properties by the autoxidation mechanism . The synthesis of related compounds often involves nucleophilic substitution and stereoselective reduction, as seen in the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid . These reactions are indicative of the types of chemical transformations that 3-amino-4-methylhexanoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are closely tied to their molecular structure. The nonlinear optical properties of AOEMHA, a related compound, were analyzed, demonstrating significant third-order nonlinear susceptibility, which suggests potential applications in nonlinear optical materials . The importance of 6-aminohexanoic acid as a hydrophobic, flexible structural element in various molecules, including its role in the synthesis of modified peptides and polyamide synthetic fibers, also provides context for the potential properties of 3-amino-4-methylhexanoic acid .

Applications De Recherche Scientifique

Enzymatic Resolution and Pheromone Component Synthesis

3-Amino-4-methylhexanoic acid has been used in the enzymatic resolution of its racemic N-acetate with Aspergillus acylase. The amino acid enantiomers were then converted to optically active forms of threo-4-methylheptan-3-ol, a pheromone component of Scolytus multistriatus, demonstrating its application in pheromone synthesis (Mori & Iwasawa, 1980).

Plant Elicitor Inducing Resistance

Research has shown that 3-Amino-4-methylhexanoic acid acts as a natural plant elicitor, inducing resistance against temperature stress and pathogen attack in various plant species. Its pretreatment protected wheat against powdery mildew, Arabidopsis against Pseudomonas syringae, and tobacco against Tomato spotted wilt virus. This indicates its potential as a unique natural elicitor for protecting plants against biotic and abiotic stresses (Wang et al., 2022).

Synthesis of Hydroxy Amino Acids

The synthesis of 3-Amino-4-methylhexanoic acid in various forms has been achieved, like in the case of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. This process involves the use of potassium fluoride, highlighting the chemical methods to produce specific isomers of this amino acid for further applications (Solladié-Cavallo & Khiar, 1990).

Cytotoxicity Studies

In cytotoxicity studies, 3-Amino-4-methylhexanoic acid was isolated from the cephalaspidean mollusk Philinopsis speciosa as part of the depsipeptide kulokekahilide-1. This compound showed cytotoxicity against murine leukemia cells, suggesting its potential in cancer research (Kimura et al., 2002).

Drug Development

3-Amino-4-methylhexanoic acid has been synthesized for drug development purposes. An example is the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, used in the production of Pregabalin, indicating its application in pharmaceutical synthesis (Burk et al., 2003).

Safety And Hazards

When handling 3-Amino-4-methylhexanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

3-amino-4-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEDYGILOIBOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

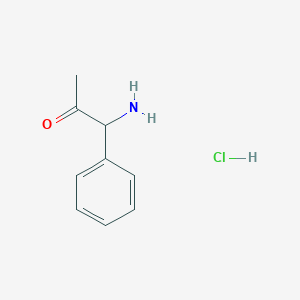

CCC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377438 | |

| Record name | 3-amino-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylhexanoic acid | |

CAS RN |

40469-87-2 | |

| Record name | 3-amino-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)